molecular formula C10H9N3S2 B8360488 6-(2-Thiazolin-2-ylamino)benzothiazole

6-(2-Thiazolin-2-ylamino)benzothiazole

Numéro de catalogue: B8360488
Poids moléculaire: 235.3 g/mol
Clé InChI: NOUKNXGRRKQCKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-Thiazolin-2-ylamino)benzothiazole is a useful research compound. Its molecular formula is C10H9N3S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

6-(2-Thiazolin-2-ylamino)benzothiazole and its derivatives exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Benzothiazole derivatives, including this compound, have shown significant anticancer properties. They target various cancer cell lines and have been noted for their ability to inhibit tumor growth through multiple mechanisms, such as apoptosis induction and inhibition of tumor-associated enzymes .
  • Antidiabetic Effects : Research indicates that benzothiazole derivatives possess antidiabetic properties. They may act by enhancing insulin sensitivity and reducing blood glucose levels, making them potential candidates for diabetes treatment .
  • Anticonvulsant Activity : Some studies have reported anticonvulsant effects for thiazole-based compounds, suggesting that this compound could contribute to the development of new treatments for epilepsy and other seizure disorders .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of benzothiazole derivatives, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antidiabetic Properties

Another research focused on the antidiabetic effects of benzothiazole derivatives highlighted that compounds similar to this compound effectively reduced hyperglycemia in diabetic models. The mechanism was linked to enhanced glucose uptake in muscle tissues and improved insulin sensitivity .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntidiabeticReduces blood glucose levels; enhances insulin sensitivity
AnticonvulsantProvides protection against seizures; effective in animal models
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryReduces inflammation markers; potential use in inflammatory diseases

Propriétés

Formule moléculaire

C10H9N3S2

Poids moléculaire

235.3 g/mol

Nom IUPAC

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H9N3S2/c1-2-8-9(15-6-12-8)5-7(1)13-10-11-3-4-14-10/h1-2,5-6H,3-4H2,(H,11,13)

Clé InChI

NOUKNXGRRKQCKZ-UHFFFAOYSA-N

SMILES canonique

C1CSC(=N1)NC2=CC3=C(C=C2)N=CS3

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-aminobenzothiazole (0.15 g, 1.0 mmol) in 10 mL of CHCl3 and 10 mL of saturated aqueous NaHCO3 was added thiophosgene (0.20 mL, 2.6 mmol) in a portion. The reaction mixture was stirred for 1 h at 25° C. Organic layer was separated from aqueous layer. Aqueous layer was then extracted with EtOAc several times. Combined organic extracts were dried over Na2SO4 and concentrated in vacuo, providing an oil which was dissolved in 10 mL of THF with of triethylamine (1 mL) and chloroethylamine.HCl (0.5 g). Resulting solution was stirred for 12 h at reflux. It was concentrated in vacuo to yield oily residue which was purified on column chromatography (5% NH3 saturated MeOH/EtOAc) to provide 0.16 g (0.68 mmol, 68%) of the desired product. The product obtained was converted to the fumarate salt and recrystallized from MeOH to provide 0.18 g of the product as a white crystal: mp 181-183° C.; 1H NMR (CD3OD) δ9.11 (s, 1H), 8.02 (d, J=2.0 Hz, 1H), 7.96 (d, J=5.8 Hz, 1H), 7.32 (dd, J=2.0, 5.8 Hz, 1H), 3.90 (t, J=4.8 Hz, 2H), 3.39 (t, J=4.8 Hz, 2H); Anal. Calc. for C10H9N3S2.1.0C4H4O4 requires C, 47.85; H, 3.73; N, 11.96. Found: C, 48.86; H, 3.86; N, 12.15.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

To a solution of 6-aminobenzothiazole (0.15 g, 1.0 mmol) in 10 mL of CHCl3 and 10 mL of saturated aqueous NaHCO3 was added thiophosgene (0.20 mL, 2.6 mmol) in a portion. The reaction mixture was stirred for 1 h at 25° C. Organic layer was separated from aqueous layer. Aqueous layer was then extracted with EtOAc several times. Combined organic extracts were dried over Na2SO4 and concentrated in vacuo, providing an oil which was dissolved in 10 mL of THF with of triethylamine (1 mL) and chloroethylamine.HCl (0.5 g). Resulting solution was stirred for 12 h at reflux. It was concentrated in vacuo to yield oily residue which was purified on column chromatography. (5% NH3 saturated MeOH/EtOAc) to provide 0.16 g (0.68 mmol, 68%) of the desired product. The product obtained was converted to the fumarate salt and recrystallized from MeOH to provide 0.18 g of the product as a white crystal: mp 181-183° C.; 1H NMR (CD3OD) δ9.11 (s, 1H), 8.02 (d, J=2.0 Hz, 1H), 7.96 (d, J=5.8 Hz, 1H), 7.32 (dd, J=2.0, 5.8 Hz, 1H), 3.90 (t, J=4.8 Hz, 2H), 3.39 (t, J=4.8 Hz, 2H); Anal. Calc. for C10H9N3S2.1.0C4H4O4 requires C, 47.85; H, 3.73; N, 11.96. Found: C, 48.86; H, 3.86; N, 12.15.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
5%
Yield
68%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.